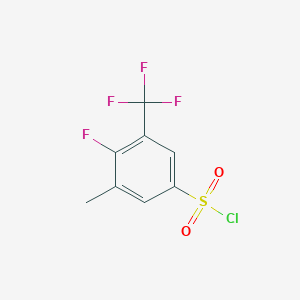

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEBTPWUQLABQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Selection and Initial Functionalization

The synthesis begins with commercially available aromatic amines such as 2-fluoro-4-methylaniline . These compounds serve as the foundational aromatic substrates, providing the necessary fluorine and methyl substituents at specific positions on the benzene ring. The initial step involves acetylation to protect amino groups, facilitating regioselective sulfonation.

- Acetylation of 2-fluoro-4-methylaniline with acetyl chloride yields N-acetyl derivatives, which are more amenable to electrophilic substitution due to decreased amino group reactivity.

Regioselective Sulfonation and Chlorosulfonation

The core of the synthesis involves introducing the sulfonyl chloride group onto the aromatic ring. The process employs chlorosulfonic acid or related reagents under controlled conditions:

- Use of chlorosulfonic acid (ClSO₃H) at low temperatures (around 0–5°C) to achieve regioselectivity.

- The sulfonation typically occurs para to the amino group, which is protected during the process.

- The sulfonyl chloride derivative, 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride , is obtained with high regioselectivity, leveraging the directing effects of the amino and methyl groups.

Reduction of Sulfonyl Chloride to Sulfide

The sulfonyl chloride intermediate is reduced to the corresponding thiol using red phosphorus and iodine, which is a critical step for subsequent alkylation:

4-fluoro-5-amino-2-methylbenzenesulfonyl chloride → 4-fluoro-5-amino-2-methylbenzenethiol

- Red phosphorus and iodine at elevated temperatures (~80–120°C).

- This step yields the thiol with over 90% efficiency.

Alkylation with Trifluoroethyl Iodide

The thiol undergoes S-alkylation with 2,2,2-trifluoroethyl iodide to introduce the trifluoromethyl group:

Benzenethiol + 2,2,2-trifluoroethyl iodide → 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline

- Conducted in polar aprotic solvents like dimethylformamide (DMF).

- Potassium carbonate as a base to facilitate nucleophilic substitution.

- Yield exceeds 85%, with selectivity for S-alkylation over N-alkylation.

Cyclization to Phenylpiperazine Derivative

The amino-alkylated intermediate reacts with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring:

Amino derivative + bis(2-chloroethyl)amine hydrochloride → Phenylpiperazine derivative

- Conducted in diethylene glycol monomethyl ether at elevated temperatures (~100°C).

- Cyclization proceeds efficiently with yields over 80%.

Trifluoromethanesulfonation

The final step involves trifluoromethanesulfonic anhydride (Tf₂O) in the presence of triethylamine to install the trifluoromethylsulfonyl group onto the piperazine ring:

Phenylpiperazine derivative + Tf₂O → 4-(Trifluoromethylsulfonyl)piperazine derivative

- Reaction performed at 0–25°C.

- Reaction yields typically exceed 90%, with high purity (>97%).

Summary of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Acetylation | Acetyl chloride | None | Room temp | 2 hours | 90%+ | Protects amino group |

| Sulfonation | Chlorosulfonic acid | Cold (0–5°C) | 1–2 hours | >85% | Regioselective para to amino | |

| Reduction | Red phosphorus, iodine | Heating | 80–120°C | 3 hours | >90% | Converts sulfonyl chloride to thiol |

| Alkylation | 2,2,2-Trifluoroethyl iodide | DMF | Room temp | 4–6 hours | >85% | S-alkylation |

| Cyclization | Bis(2-chloroethyl)amine | Elevated temp | 100°C | 4 hours | >80% | Ring formation |

| Trifluoromethanesulfonation | Tf₂O | 0–25°C | 2 hours | >90% | Final step |

Research Findings and Industrial Relevance

The synthesis route demonstrates a high-yield, regioselective process suitable for industrial scale-up. The use of readily available reagents, mild reaction conditions, and efficient purification steps make this method attractive for manufacturing 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia (NH3), sodium methoxide (NaOCH3), and thiourea (NH2CSNH2) are commonly used under mild to moderate temperature conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF) are typical reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonyl Fluorides: Formed by reduction with LiAlH4.

Carboxylic Acids and Aldehydes: Formed by oxidation of the methyl group.

Scientific Research Applications

Scientific Research Applications

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride has a wide array of applications:

Chemistry

- Building Block for Organic Synthesis : It serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of sulfonyl groups into target molecules, enhancing their properties.

Biology

- Modification of Biomolecules : The compound is utilized to introduce sulfonyl groups into peptides and proteins, altering their functions and properties. This modification can impact enzyme activity and cellular signaling pathways.

- Development of Enzyme Inhibitors : It has been employed in creating inhibitors for various enzymes, aiding in the study of biological pathways and cellular mechanisms.

Medicine

- Intermediate in Drug Synthesis : The compound is crucial in synthesizing drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modify biomolecules makes it a valuable tool in drug development.

- Potential Anticancer Agents : Research indicates that derivatives of this sulfonyl chloride exhibit selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Industry

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals and materials with unique properties, contributing to advancements in various industrial applications.

Case Study 1: Inhibition of Protein Phosphatase 2A (PP2A)

A study investigated the use of this compound in synthesizing derivatives that inhibit PP2A, an enzyme critical for cell signaling regulation. The derivatives demonstrated varying degrees of inhibition, with some showing IC50 values below 10 μM, indicating significant inhibitory activity against this target.

Case Study 2: Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, compounds derived from this sulfonyl chloride exhibited selective cytotoxic effects within a range of 5 to 20 μM. These findings highlight the potential therapeutic applications of this compound in oncology.

Data Summary

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Organic synthesis building block | Essential for functionalized compounds |

| Biology | Biomolecule modification | Alters protein functions; impacts enzyme activity |

| Medicine | Drug synthesis intermediate | Potential for anti-inflammatory and anticancer drugs |

| Industry | Specialty chemical production | Unique properties for advanced materials |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl and fluoro groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s reactivity and applications are influenced by the positions and nature of substituents. Key analogs include:

Table 1: Comparison of Substituent Effects in Benzenesulfonyl Chlorides

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl group (-CF₃) and fluorine (-F) synergistically increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines (e.g., in sulfonamide synthesis) .

- In contrast, benzoyl chlorides (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) exhibit lower reactivity due to the less electron-withdrawing nature of the carbonyl group compared to sulfonyl chlorides .

Ortho-substituted analogs (e.g., 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) face additional steric challenges, reducing their utility in certain synthetic pathways .

Solubility and Stability: Fluorinated compounds generally exhibit lower solubility in polar solvents. The methyl group may improve solubility in organic media (e.g., dichloromethane or THF) compared to non-methylated analogs . Stability in storage is influenced by substituents; electron-withdrawing groups reduce hydrolysis rates of sulfonyl chlorides compared to non-fluorinated analogs .

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, with the CAS number 1706458-75-4, is a fluorinated aromatic sulfonyl chloride that has garnered attention for its potential biological activity. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Formula : C8H5ClF4O2S

- Molecular Weight : 276.637 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 276.8 °C

- Flash Point : 121.2 °C

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its corrosive nature.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a sulfonyl chloride, which can act as an electrophile in various chemical reactions. The presence of fluorine atoms significantly influences its interaction with biological targets.

The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to modifications in protein function, potentially resulting in therapeutic effects or toxicity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonyl chlorides, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus species, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Research has demonstrated that the introduction of trifluoromethyl and other electron-withdrawing groups at specific positions on the aromatic ring can enhance antibacterial potency. The structural modifications in sulfonyl chloride derivatives are critical for optimizing their biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | MIC (mg/L) | Notes |

|---|---|---|---|

| This compound | 1706458-75-4 | TBD | Electrophilic nature enhances reactivity |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 | ~6.25 | Significant antimicrobial activity |

| N-(2,3-dihydro-1H-indene-2-yl)-2-(trifluoromethyl)benzenesulfonamide | TBD | TBD | Potential for higher selectivity in drug design |

Toxicological Considerations

While specific toxicological data for this compound is limited, related compounds have demonstrated harmful effects upon inhalation or skin contact. Safety data sheets indicate that it can cause serious eye irritation and should be handled with care .

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride?

- Answer : The synthesis typically involves two steps:

Sulfonation : Introduce the sulfonic acid group (-SO₃H) to the fluorinated aromatic precursor using concentrated sulfuric acid or chlorosulfonic acid. Substituents like methyl and trifluoromethyl groups influence regioselectivity during sulfonation.

Chlorination : Convert the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is conducted under anhydrous conditions at 60–80°C for 4–6 hours.

Key Considerations :

- Purity of intermediates is critical; incomplete chlorination leads to residual sulfonic acid, complicating downstream reactions.

- Use inert gas (N₂/Ar) to avoid hydrolysis of the sulfonyl chloride group.

Reference : Synthesis of analogous sulfonyl chlorides in and general chlorination methods in .

Q. What spectroscopic and analytical methods are recommended for structural confirmation and purity assessment?

- Answer :

- ¹H/¹⁹F NMR : Fluorine substituents generate distinct splitting patterns. For example, the trifluoromethyl (-CF₃) group appears as a quartet (δ ~110–120 ppm in ¹⁹F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments). NIST databases () provide reference spectra for fluorinated analogs.

- Elemental Analysis : Validate C, H, F, S, and Cl content (±0.3% tolerance).

Data Table :

Q. How should this compound be handled to prevent decomposition?

- Answer :

- Storage : Keep under anhydrous conditions (desiccator with P₂O₅) at –20°C.

- Reactivity : Susceptible to hydrolysis; use dry solvents (e.g., THF, DCM) and avoid protic environments.

- Safety : Wear acid-resistant gloves and goggles due to corrosive and lachrymatory properties.

Reference : Handling guidelines for sulfonyl chlorides in and .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, CF₃) influence the electrophilicity of the sulfonyl chloride group?

- Answer :

- Hammett Parameters : The -CF₃ group (σₚ = 0.88) and -F (σₚ = 0.78) enhance electrophilicity via inductive effects, accelerating nucleophilic substitution (e.g., with amines).

- Kinetic Studies : Second-order rate constants (k₂) for sulfonamide formation increase by 2–3× compared to non-fluorinated analogs.

- Computational Evidence : DFT calculations show lowered LUMO energy (-1.8 eV) at the sulfur center, facilitating nucleophilic attack.

Reference : Reactivity trends in fluorinated compounds () and DFT methods in .

Q. What strategies minimize side reactions (e.g., hydrolysis, disubstitution) during sulfonamide synthesis?

- Answer :

- Controlled Stoichiometry : Use 1.1 equivalents of amine to avoid disubstitution.

- Low-Temperature Reactions : Conduct reactions at 0–5°C in aprotic solvents (e.g., DCM).

- Additives : Add molecular sieves (3Å) to scavenge water.

Case Study : In , analogous reactions with 4-chloro-N-(4-{[...]})benzamide show >90% yield under these conditions .

Q. How can this compound be utilized in covalent organic framework (COF) synthesis?

- Answer :

- Linker Functionalization : React with boronic acids (e.g., C₆H₄[B(OH)₂]₂) to form sulfone-linked COFs.

- Pore Tuning : The trifluoromethyl group enhances hydrophobicity, useful for gas adsorption (e.g., CO₂ capture).

- XRD Validation : Staggered/eclipsed stacking modes (as in COF-1/COF-5, ) confirm structural order.

Reference : COF design principles in .

Q. What computational approaches predict regioselectivity in further derivatization?

- Answer :

- DFT/Molecular Dynamics : Simulate transition states to identify favored attack sites (e.g., para to -CF₃).

- Hirshfeld Charge Analysis : Quantifies charge distribution; the sulfonyl group’s sulfur atom typically has a +1.2 charge.

Case Study : highlights similar modeling for blue OLED materials .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated sulfonyl chlorides: How to resolve?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.